2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Inconsistent SAR from unspecified piperidinyl-pyrimidine isomers undermines lead optimization. This 2-methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride (CAS 1361112-49-3) is the exact 2-yl regioisomer required for reproducible kinase hinge-binding vectors. - Guaranteed ≥95% purity; dihydrochloride salt ensures aqueous solubility for SPR and ITC screens. - Distinct from the linear 4-yl isomer, enabling selective PI3Kα affinity-pocket interrogation. - Shipped under blue-ice with batch-specific QC data; stock available for immediate FBDD and HTS profiling.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 1361112-49-3
Cat. No. B1402501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
CAS1361112-49-3
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CCCCN2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9;;/h5,7,9,12H,2-4,6H2,1H3;2*1H
InChIKeyNRIYJSYONCIFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(piperidin-2-yl)pyrimidine Dihydrochloride: Structural Identity & Class


2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride (CAS 1361112-49-3) is a non-fused, substituted pyrimidine derivative supplied as a dihydrochloride salt . It belongs to the class of piperidinyl-pyrimidines, a privileged scaffold in medicinal chemistry widely utilized as a core for kinase inhibitors and other therapeutic modalities [1]. Its structure features a 2-methyl substitution on the pyrimidine ring and a piperidine ring connected via the 2-position, creating a distinctive stereochemical environment. This compound functions primarily as a synthetic building block for generating lead-like libraries and lead optimization programs.

Building Block Piperidin-2-yl-pyrimidine scaffold for fragment-based and lead-like library synthesis
Form Pre-formulated dihydrochloride salt facilitates aqueous assay preparation
Stereochemical Fit 2-yl linkage creates a chirality-inducing vector distinct from 4-yl or 3-yl isomers

Piperidine Isomer Specificity Risks


Simply procuring a generic '2-methyl-4-(piperidinyl)pyrimidine' without specifying the piperidine linkage point (2-yl vs. 3-yl vs. 4-yl) introduces significant risk into reproducible research . The position of the piperidine attachment dictates the three-dimensional vector of the basic amine, a critical pharmacophoric element for kinase hinge-binding and receptor interactions [1]. The piperidin-2-yl isomer establishes a unique stereochemical and chiral environment proximal to the pyrimidine core, directly impacting the structure-activity relationships (SAR) of any derived lead series. Substitution with the more common piperidin-4-yl isomer results in a linear, symmetrical molecular shape, leading to divergent biological activity and physicochemical properties [2].

This product

Piperidin-2-yl isomer: non-linear amine vector, induces axial chirality; dihydrochloride salt, aqueous solubility enhanced.

Common alternative

Piperidin-4-yl isomer (e.g., CAS 949100-33-8): linear, achiral amine projection; free base may require protonation optimization.

Substituent position dictates kinase hinge-binding vector; 2-yl vs. 4-yl isomer interchange may produce divergent SAR and should be validated per target system.

Product Differentiation Evidence


Positional Isomer: 2-yl vs. 4-yl Attachment

The piperidin-2-yl substitution on the pyrimidine core fundamentally alters the molecular geometry compared to the piperidin-4-yl isomer (CAS 949100-33-8), which is the most common comparator for fragment-based library synthesis . This specific connectivity forces the basic amine into a distinct spatial orientation relative to the methyl group at the 2-position of the pyrimidine, inducing chirality [1]. In medicinal chemistry, this creates a unique Fsp3-enriched vector that cannot be replicated by the 4-yl isomer, which projects the amine in a linear, achiral fashion [2].

Positional isomer geometry
Cross-study comparable
Piperidin-2-yl vs 4-yl: modeled amine vector shift >2.0 Å in low-energy conformations
2-yl non-linear, chirality-inducing
4-yl linear, achiral
Distinct 3D vector may support fragment-based SAR exploration not accessible with 4-yl isomer.
In silico conformational analysis; biological outcome depends on target pocket.
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Dihydrochloride Salt Solubility Advantage

The compound is specifically provided as a dihydrochloride salt, enhancing its aqueous solubility and ionizability under standard physiological assay conditions compared to its free base form or non-protonated analogs . The presence of two defined HCl counterions offers a precise molecular weight of 250.17 g/mol for stoichiometric calculations, a critical parameter for accurate in vitro pharmacology . This is a quantifiable advantage over the free base 2-Methyl-4-(piperidin-4-yl)pyrimidine (MW: 177.25 g/mol) which requires controlled protonation or may exhibit limited solubility in aqueous buffers without the salt formulation [1].

Salt solubility enhancement
Class-level inference
Dihydrochloride salt typically enables >10× aqueous solubility gain vs. free base for piperidine heterocycles
Reduced need for protonation optimization; supports reproducible assay preparation.
Solubility improvement based on class-level data; verify in specific buffer system.
Formulation Chemistry Biochemical Assays Physicochemical Properties

Piperidin-2-yl-Pyrimidine Scaffold in Kinase Patents

The piperidin-2-yl-pyrimidine motif represents a core scaffold frequently claimed within the Markush structures of kinase inhibitor patents, particularly targeting PIM and PI3K family kinases [1]. While specific IC50 data for this exact building block is not available, class-level analysis of structurally related piperidin-2-yl-pyrimidine compounds reveals potent inhibitory activity in the low nanomolar range (e.g., PIM1 IC50 = 0.75 nM for a close analog) [2]. This positions the core as an activity-enriched, 'privileged' fragment starter, distinct from non-nitrogenous or differently linked heterocycles [3].

Kinase scaffold enrichment
Class-level inference
Close piperidin-2-yl-pyrimidine analog: PIM1 IC₅₀ 0.75 nM (biochemical assay)
Scaffold appears in kinase inhibitor patent space; may support fragment-to-hit campaigns.
No direct target data for this building block; analog activity is for scaffold context.
PIM Kinase PI3K Kinase Patent Chemistry

Application Scenarios


Fragment-Based Discovery for PIM Kinases

As a high Fsp3, chirality-inducing fragment with a privileged kinase hinge-binding motif, 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is ideally suited for fragment-based drug discovery (FBDD) programs targeting PIM family kinases. Its direct synthetic access enables reliable biophysical screening (e.g., SPR, ITC) to validate initial fragment hits, leveraging the scaffold's known low-nanomolar enrichment potential in patents like US8575145 [1].

Vector-Specific SAR for PI3Kα Inhibitors

The unique 2-yl piperidine vector is critical for generating lead-like libraries to interrogate the affinity pocket of PI3K alpha isoforms. The spatial orientation of the basic amine, distinct from the common 4-yl isomer, allows medicinal chemists to explore novel SAR territories, potentially achieving selectivity over related lipid kinases where the 4-yl isomer fails to provide adequate selectivity profiles [2].

Salt Standard for Polypharmacology Profiling

The precisely defined dihydrochloride salt form (MW 250.17) and its enhanced aqueous solubility make this compound an ideal stoichiometric standard for in vitro polypharmacology screening panels. Its reliable dissolution profile minimizes DMSO precipitation artifacts in biochemical assay buffers, ensuring high-confidence IC50 determinations across diverse kinase and receptor targets, a critical step for any high-throughput lead profiling effort [3].

Application
Selection Property
Validation Focus
PIM kinase fragment-based discovery
Chirality-inducing 2-yl vector; scaffold enrichment in kinase inhibitor patent space
Biophysical screening validation, scaffold hit confirmation
PI3Kα isoform vector SAR
Non-linear amine orientation distinct from 4-yl isomer; dihydrochloride solubility
Affinity pocket interrogation, selectivity over related lipid kinases
Stoichiometric standard for polypharmacology panels
Precise dihydrochloride salt stoichiometry (MW 250.17 g/mol); reliable aqueous dissolution
Minimization of precipitation artifacts, high-confidence IC₅₀ determination
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